Cas no 15185-37-2 ((E)-(2-Aminophenyl)(phenyl)methanone oxime)

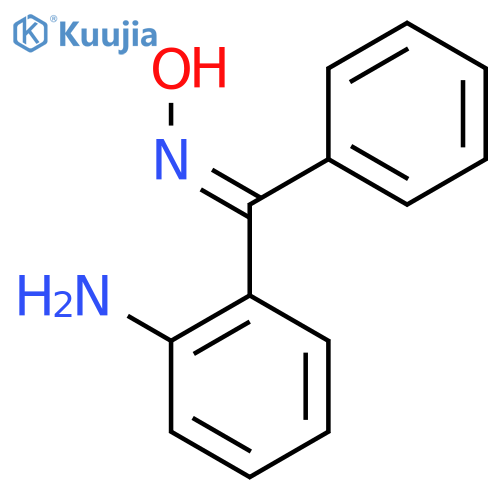

15185-37-2 structure

商品名:(E)-(2-Aminophenyl)(phenyl)methanone oxime

CAS番号:15185-37-2

MF:C13H12N2O

メガワット:212.247182846069

MDL:MFCD00025195

CID:1034623

PubChem ID:5833293

(E)-(2-Aminophenyl)(phenyl)methanone oxime 化学的及び物理的性質

名前と識別子

-

- (E)-(2-Aminophenyl)(phenyl)methanone oxime

- (E)-(2-AMINOPHENYL)(PHENYL)METHANONE OXIME

- (E)-2-Aminobenzophenone oxime

- (NE)-N-[(2-aminophenyl)-phenylmethylidene]hydroxylamine

- (E)-(2-Aminophenyl)(phenyl)methanone oxime #

- A828727

- SCHEMBL1339688

- 15185-37-2

- 2-Aminobenzophenonoxim

- AKOS016014596

- 51674-05-6

- (2-aminophenyl)-phenyl-methanone oxime

- MFCD00025195

- STLNPQQBAZTBIO-FYWRMAATSA-N

- (2-aminophenyl)(phenyl)methanone oxime

- 2-Aminobenzophenone oxime

- (E)-(2-Aminophenyl)(phenyl)methanoneoxime

- CS-0337115

- J-501806

- (2-Amino-phenyl)-phenyl-methanone oxime

-

- MDL: MFCD00025195

- インチ: 1S/C13H12N2O/c14-12-9-5-4-8-11(12)13(15-16)10-6-2-1-3-7-10/h1-9,16H,14H2/b15-13+

- InChIKey: STLNPQQBAZTBIO-FYWRMAATSA-N

- ほほえんだ: O/N=C(\C1C=CC=CC=1)/C1C=CC=CC=1N

計算された属性

- せいみつぶんしりょう: 212.094963011g/mol

- どういたいしつりょう: 212.094963011g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 1

- 重原子数: 16

- 回転可能化学結合数: 2

- 複雑さ: 246

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 1

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.8

- トポロジー分子極性表面積: 58.6Ų

(E)-(2-Aminophenyl)(phenyl)methanone oxime 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| eNovation Chemicals LLC | Y0979615-5g |

(E)-(2-aminophenyl)(phenyl)methanone oxime |

15185-37-2 | 95% | 5g |

$1100 | 2024-08-02 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1407785-1g |

(E)-(2-aminophenyl)(phenyl)methanone oxime |

15185-37-2 | 95+% | 1g |

¥2956 | 2023-04-15 | |

| Alichem | A019116886-1g |

(E)-(2-Aminophenyl)(phenyl)methanone oxime |

15185-37-2 | 95% | 1g |

376.64 USD | 2021-06-16 | |

| eNovation Chemicals LLC | Y0979615-1g |

(E)-(2-aminophenyl)(phenyl)methanone oxime |

15185-37-2 | 95% | 1g |

$900 | 2023-05-16 | |

| Crysdot LLC | CD12139151-1g |

(E)-(2-Aminophenyl)(phenyl)methanone oxime |

15185-37-2 | 95+% | 1g |

$432 | 2024-07-23 | |

| eNovation Chemicals LLC | Y0979615-5g |

(E)-(2-aminophenyl)(phenyl)methanone oxime |

15185-37-2 | 95% | 5g |

$1100 | 2025-02-25 | |

| eNovation Chemicals LLC | Y0979615-5g |

(E)-(2-aminophenyl)(phenyl)methanone oxime |

15185-37-2 | 95% | 5g |

$1100 | 2025-03-01 |

(E)-(2-Aminophenyl)(phenyl)methanone oxime 関連文献

-

Ryoji Kusaka,Yoshiya Inokuchi,Takayuki Ebata Phys. Chem. Chem. Phys., 2009,11, 9132-9140

-

Megan H. J. Oh,Darcy J. Gentleman,Gregory D. Scholes Phys. Chem. Chem. Phys., 2006,8, 5079-5085

-

Juan Herranz,Nicholas Larouche,Thomas M. Arruda,Michel Lefèvre,Frédéric Jaouen,Peter Bogdanoff,Sebastian Fiechter,Irmgard Abs-Wurmbach,Sanjeev Mukerjee,Jean-Pol Dodelet Phys. Chem. Chem. Phys., 2012,14, 11673-11688

-

Ang-Ying Lin,Fuqian Yang,Sanboh Lee RSC Adv., 2016,6, 94949-94958

15185-37-2 ((E)-(2-Aminophenyl)(phenyl)methanone oxime) 関連製品

- 51674-05-6(2-Aminobenzophenoneoxime)

- 895642-50-9(3-(4-chlorobenzenesulfonyl)-N-(4-methoxyphenyl)methyl-6-methylquinolin-4-amine)

- 29839-61-0(1-oxaspiro4.5decan-3-ol)

- 1860790-55-1(4-[1-(Aminomethyl)cyclopropyl]oxan-4-ol)

- 1261976-43-5(3-Methoxy-5-(naphthalen-2-yl)benzoic acid)

- 712324-41-9(2-[2-(5-Chloroquinolin-8-yl)oxyethoxy]benzaldehyde)

- 76322-78-6(1-(methoxymethyl)-1H-Pyrrole)

- 514216-44-5(4,5-Dichloro-2-methylpyridine)

- 1620680-50-3((3S)-3-(methylamino)butan-1-ol)

- 2228541-75-9(methyl 2-hydroxy-3-4-(2-methylpropyl)phenylpropanoate)

推奨される供給者

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬